molecular formula C12H25AlO14 B15191362 Sucralox CAS No. 122186-21-4

Sucralox

Cat. No.: B15191362
CAS No.: 122186-21-4
M. Wt: 420.30 g/mol
InChI Key: PJJFIVYVZRYVPG-QYGVOOBQSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Sucralox involves the synthesis of sucralfate. Sucralfate is synthesized by reacting sucrose octasulfate with aluminum hydroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through filtration and drying processes. Industrial production methods for this compound involve large-scale synthesis in reactors, followed by purification and formulation into easy-to-feed pellet forms for equine use .

Chemical Reactions Analysis

Sucralox, primarily composed of sucralfate, undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Sucralox is often compared with other gastric protective agents such as omeprazole and ranitidine. Unlike omeprazole, which suppresses gastric acid secretion by inhibiting the hydrogen/potassium ATP pump in parietal cells, this compound forms a physical barrier to protect the gastric lining . Ranitidine, on the other hand, is a histamine H2-receptor antagonist that reduces acid production. This compound’s unique mechanism of forming a protective barrier and stimulating mucus production sets it apart from these other compounds .

Similar compounds include:

This compound’s combination of sucralfate and additional protective agents makes it a unique and effective option for maintaining gastric health in horses.

Properties

CAS No.

122186-21-4

Molecular Formula

C12H25AlO14

Molecular Weight

420.30 g/mol

IUPAC Name

aluminum;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydroxide

InChI

InChI=1S/C12H22O11.Al.3H2O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;/h4-11,13-20H,1-3H2;;3*1H2/q;+3;;;/p-3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;/m1..../s1

InChI Key

PJJFIVYVZRYVPG-QYGVOOBQSA-K

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3]

Origin of Product

United States

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